
1-Phenylpiperidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpiperidine-3-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives It features a phenyl group attached to the piperidine ring, with an aldehyde functional group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-phenylpiperidine with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 1-phenylpiperidine-3-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Safety measures are crucial due to the handling of reactive chemicals and the need for precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nitrating agents (HNO3), halogenating agents (Br2, Cl2)
Major Products:
Oxidation: 1-Phenylpiperidine-3-carboxylic acid
Reduction: 1-Phenylpiperidine-3-methanol
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
1-Phenylpiperidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Phenylpiperidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
- 1-Phenylpiperidine-4-carbaldehyde
- 1-Phenylpiperidine-2-carbaldehyde
- 1-Phenylpiperidine-3-methanol
Comparison: 1-Phenylpiperidine-3-carbaldehyde is unique due to the position of the aldehyde group on the piperidine ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a distinct compound of interest in various research fields.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-phenylpiperidine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |
Clé InChI |
QJIWGJPOKYOJHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


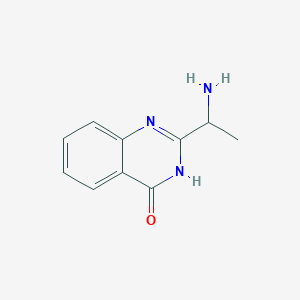
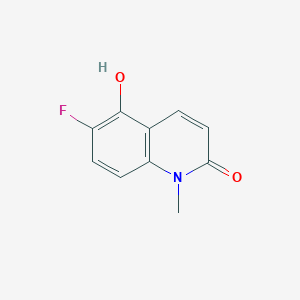

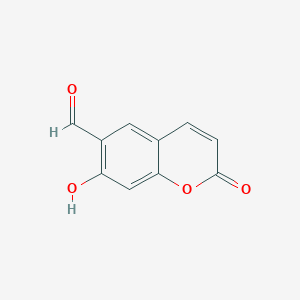


![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
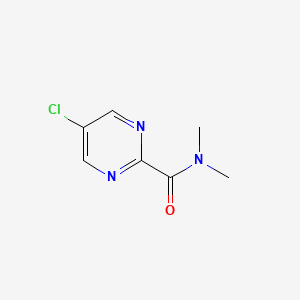
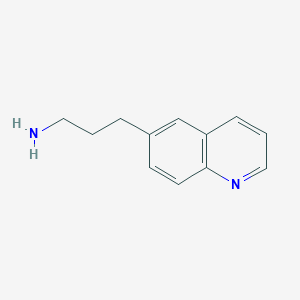
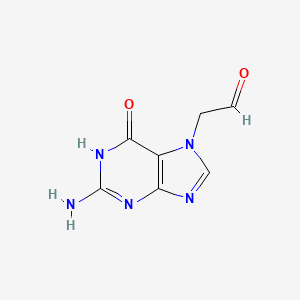
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)
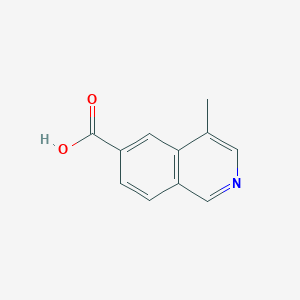

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
